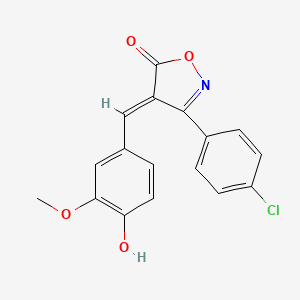

![molecular formula C18H19N5O2S2 B5522289 2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5522289.png)

2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the specified chemical structure involves multi-step chemical reactions, including the formation of 1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, characterized by analytical and spectral analysis methods such as IR, 1H NMR, 13C NMR, and FABMS (Raj & Narayana, 2006). These compounds have been evaluated for various activities, indicating their potential utility in different chemical applications.

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated through techniques like X-ray diffraction studies, providing insights into the crystal systems, space groups, and molecular interactions within the structure. For instance, the crystal structure of 5-(4-methoxyphenyl)-3-(thiophen-2- yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide revealed a three-dimensional network formed through various intermolecular hydrogen bonds, highlighting the intricate molecular interactions that influence the structural stability (Kumara et al., 2017).

Applications De Recherche Scientifique

Antioxidant and Anticancer Activity

A study highlights the synthesis of novel derivatives displaying significant antioxidant and anticancer activities. These compounds, including derivatives with a triazolethione moiety, have been shown to possess higher antioxidant activity compared to ascorbic acid and exhibit cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, suggesting their potential in cancer therapy (Tumosienė et al., 2020).

Synthesis and Anticancer Activity of Eugenol Derivatives

Another research focuses on the synthesis of eugenol 1,2,3-triazole derivatives, showing significant cytotoxicity against breast cancer cells. These derivatives, notably more potent than eugenol, have been found to arrest the cell cycle, suggesting their utility as anticancer leads (Alam, 2022).

Antibacterial and Antifungal Agents

Research on novel 2-(6-methoxy-2-naphthyl)propionamide derivatives showcases their efficiency as antibacterial and antifungal agents, indicating their potential in combating microbial infections (Helal et al., 2013).

Synthesis, Characterization, and Antiproliferative Activity

A study on the synthesis of 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles has demonstrated antiproliferative activity against cancer cell lines, highlighting their therapeutic potential (Narayana et al., 2010).

Propriétés

IUPAC Name |

2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S2/c1-4-10-23-15(13-7-5-6-8-14(13)25-3)21-22-18(23)27-12(2)16(24)20-17-19-9-11-26-17/h4-9,11-12H,1,10H2,2-3H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCFLIVUDFXCDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2CC=C)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B5522209.png)

![4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5522223.png)

![2-(dimethylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5522231.png)

![methyl 4-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B5522237.png)

![2-amino-N-{2-[(4-chlorophenyl)thio]ethyl}-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5522240.png)

![(3aS*,10aS*)-2-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5522272.png)

![N-((3S*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5522274.png)

![8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-N-phenyl-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5522277.png)

![1-[(4-chlorophenyl)sulfonyl]indoline](/img/structure/B5522292.png)

![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)

![N-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)

![6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5522318.png)

![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)